Chlomethoxyfen

概要

説明

準備方法

Chlomethoxyfen can be synthesized through several routes. One common method involves the nitration of 2,4-dichlorophenol followed by etherification with methoxybenzene . The reaction conditions typically require an acidic medium and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and etherification processes, utilizing specialized equipment to handle the reagents and maintain safety standards .

化学反応の分析

Decomposition Reactions

Chlomethoxyfen undergoes environmental and chemical degradation, yielding identifiable products. A critical decomposition pathway involves the formation of Dicofol (C₁₄H₉Cl₃O), a known degradation product detected in analytical studies:

| Degradation Product | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|

| Dicofol | 249.9 | 139.1, 215.1 | 10, 5 | 9.94 |

Source: USDA Pesticide Data Program (GC-MS/MS analysis)

This decomposition occurs under conditions mimicking environmental exposure, such as hydrolysis or photolysis.

Reduction Reactions

The nitro group (-NO₂) in this compound is redox-active. Reduction using catalysts like Pd/C or Raney Ni under hydrogen gas (H₂) can convert the nitro group to an amine (-NH₂), forming aminothis compound (C₁₃H₁₁Cl₂NO₂). This reaction aligns with general nitroarene reduction mechanisms:

Note: Reaction inferred from structural analogs due to lack of direct experimental data.

Substitution Reactions

The chlorine atoms on the dichlorophenoxy moiety are potential sites for nucleophilic aromatic substitution (NAS). For instance:

-

Methoxy Displacement : Under strongly basic conditions, methoxy groups may act as leaving groups, though this is less common due to their poor leaving ability.

-

Chlorine Replacement : Nucleophiles like hydroxide (OH⁻) or amines (NH₃) could replace chlorine atoms, forming hydroxylated or aminated derivatives.

Environmental Degradation Pathways

This compound exhibits moderate persistence in soil (DT₅₀ = 7–43 days) . Key pathways include:

-

Photolysis : UV exposure cleaves the nitro group or ether bond.

-

Microbial Metabolism : Soil microorganisms degrade the compound via oxidative or reductive pathways.

Analytical Characterization of Reaction Products

Advanced LC-MS/MS and GC-MS/MS methods are employed to monitor reaction products. Key parameters for detecting this compound and its derivatives include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO₄ |

| Precursor Ion (m/z) | 328.1 |

| Product Ions (m/z) | 212.1, 194.0 |

| Collision Energy | 17–27 V |

科学的研究の応用

Chemical Properties and Mechanism of Action

Chlomethoxyfen is a chlorinated compound that functions primarily as a herbicide. Its mechanism of action involves the inhibition of photosynthesis in target plants, leading to their eventual death. This selective action allows for the control of specific weed species without severely affecting the surrounding crops.

Historical Applications

- Weed Control in Rice Cultivation : Historically, this compound was utilized to manage weed populations in rice paddies. Its application helped farmers maintain crop yields by controlling competitive weed species that could hinder rice growth.

- Broad-Spectrum Herbicide : this compound was also recognized for its effectiveness against a variety of broadleaf weeds and grasses, making it a versatile option for various crop systems.

Current Research and Case Studies

Recent studies have explored the ecological impacts and efficacy of this compound, albeit with limited application due to regulatory constraints. Below are key findings from recent research:

Ecotoxicology Studies

Research indicates that this compound exhibits low toxicity to mammals but is a known irritant to skin and respiratory tracts. Its environmental persistence is low, suggesting minimal long-term ecological impact when used correctly .

Comparative Efficacy Studies

A study comparing this compound with other herbicides like oxyfluorfen demonstrated that while this compound was effective in specific contexts, newer alternatives have emerged that offer improved efficacy with reduced environmental risks .

Regulatory Assessments

Regulatory bodies have highlighted gaps in the data concerning the ecotoxicology of this compound. This has led to its classification as largely obsolete, with limited registration for use in modern agricultural practices .

Data Table: Summary of this compound Applications

| Application Area | Description | Current Status |

|---|---|---|

| Rice Cultivation | Used for weed control in rice paddies | Largely obsolete |

| Broadleaf Weed Control | Effective against various broadleaf weeds | Limited registration |

| Ecotoxicological Impact | Low toxicity to mammals; irritant properties | Requires further study |

作用機序

Chlomethoxyfen acts as a protoporphyrinogen oxidase (PPO) inhibitor, which ultimately leads to the disruption of cell membranes . The inhibition of the PPO enzyme causes the accumulation of peroxidative agents that break down cell membranes, leading to cell death. This mechanism is similar to other PPO inhibitor herbicides, which are used to control broadleaf weeds .

類似化合物との比較

Chlomethoxyfen is similar to other herbicides such as chlornitrofen, thiobencarb, and butachlor . These compounds also act as herbicides and have similar environmental behaviors. this compound is unique in its specific chemical structure and its particular use in rice paddies . Other similar compounds include simazine and simetryn, which have been studied for their genotoxic effects .

This compound’s uniqueness lies in its specific application and its chemical properties, which differentiate it from other herbicides used in similar contexts.

生物活性

Chlomethoxyfen is a herbicide belonging to the chemical class of diphenyl ethers, primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its mode of action, toxicological effects, and environmental impact. This article explores these aspects in detail, supported by data tables and relevant studies.

1. Mode of Action

This compound acts primarily by inhibiting the enzyme phenylalanine ammonia-lyase (PAL) in plants. This inhibition leads to the accumulation of phenolic compounds, which are crucial for plant defense mechanisms. The increase in biphenyl-2-ol content enhances the plant's resistance to pathogens and pests.

Table 1: Mode of Action of this compound

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits phenylalanine ammonia-lyase (PAL) |

| Compound Accumulation | Increases levels of biphenyl-2-ol |

| Result | Enhanced plant resistance to pathogens |

2. Toxicological Profile

This compound exhibits various toxicological effects on non-target organisms, including mammals and aquatic life. Studies have shown that it can disrupt endocrine functions and may have carcinogenic potential.

Case Study: Endocrine Disruption

A study highlighted the endocrine-disrupting effects of related herbicides like oxyfluorfen, suggesting similar risks for this compound due to structural similarities. In vitro assays indicated that exposure could lead to altered hormone levels and reproductive issues in exposed organisms .

Table 2: Toxicological Effects of this compound

| Organism Type | Effect | Reference |

|---|---|---|

| Mammals | Hormonal imbalance | |

| Aquatic Life | Behavioral changes | |

| Plants | Enhanced disease resistance |

3. Environmental Impact

Table 3: Environmental Persistence

| Property | Value |

|---|---|

| Bioaccumulation Potential | Low |

| Environmental Half-life | Moderate (varies by conditions) |

4. Research Findings

Recent studies have investigated the effects of this compound on various biological systems:

- Cell Viability Studies : Research demonstrated that this compound affects cell viability in certain bacterial strains, indicating potential impacts on microbial communities in agricultural soils .

- Plant Growth Studies : Experiments showed that while this compound can enhance certain plant defenses, it may also inhibit growth under specific conditions .

5. Conclusion

This compound exhibits significant biological activity through its mode of action as a herbicide, impacting both target and non-target organisms. Its potential for endocrine disruption and environmental persistence necessitates careful consideration in agricultural practices. Future research should focus on long-term ecological impacts and the development of safer alternatives.

特性

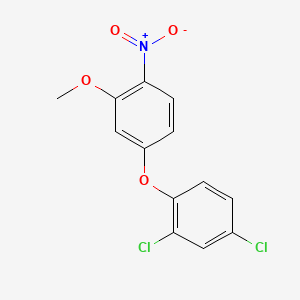

IUPAC Name |

4-(2,4-dichlorophenoxy)-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXVCXKMSWHGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058055 | |

| Record name | Chlomethoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32861-85-1 | |

| Record name | Chlomethoxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32861-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlomethoxyfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032861851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlomethoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOMETHOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO5437P1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。